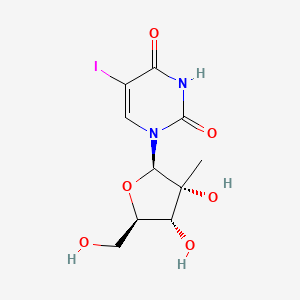

5-Iodo-2'-C-Methyl uridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Iodo-2'-C-Methyl uridine is a useful research compound. Its molecular formula is C10H13IN2O6 and its molecular weight is 384.126. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Iodo-2'-C-Methyl uridine (5-I-2'-C-MeU) is a synthetic analogue of uridine, a naturally occurring nucleoside. Its unique structural modifications—specifically the introduction of an iodine atom at the C-5 position and a methyl group at the C-2' position—enhance its stability and alter its biological properties, making it a subject of interest in medicinal chemistry and molecular biology.

This compound is synthesized through various methodologies that typically involve halogenation and methylation processes. These modifications significantly influence its reactivity and biological interactions. The compound's molecular weight is approximately 238.24 g/mol, which is consistent with its structural characteristics as a nucleoside analogue .

Biological Activities

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activities. It has been studied for its potential efficacy against various viral infections, including herpes simplex virus (HSV) and potentially other RNA viruses. The compound's structural similarities to natural nucleosides allow it to interfere with viral replication processes .

Mechanism of Action

The mechanism of action for this compound primarily involves its incorporation into RNA during viral replication. This incorporation can lead to the production of defective viral particles, thereby inhibiting the virus's ability to replicate effectively. Studies have shown that this compound can enhance the sensitivity of cancer cells to ionizing radiation, suggesting a dual role in both antiviral and anticancer therapies .

Research Findings

Several studies have documented the biological activity of this compound:

- Cell Viability Studies:

- Radiation Sensitization:

- Antiviral Activity:

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Key Features |

|---|---|

| 5-Iodo-2'-Deoxyuridine (IdU) | Known for antiviral properties against HSV and FHV-1. |

| 5-Bromo-2'-C-Methyl Uridine | Similar structure; used in antiviral research. |

| 5-Fluoro-2'-Deoxyuridine (FdU) | Important in cancer therapy; acts as an antimetabolite. |

| 5-Methyluridine | Involved in RNA modifications; enhances RNA stability. |

This table illustrates how structural modifications influence the biological activities of nucleoside analogues.

Case Studies

Case Study 1: Antiviral Efficacy Against HSV

In a controlled laboratory setting, researchers treated HSV-infected cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in viral titers, confirming its potential as an antiviral agent.

Case Study 2: Cancer Cell Radiation Sensitization

A study involving breast cancer cell lines examined the effects of combining radiation therapy with this compound treatment. The combination resulted in significantly higher rates of apoptosis compared to radiation alone, highlighting its potential as an adjunct therapy in oncology.

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXPOYGBBRNGIT-LTNPLRIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.